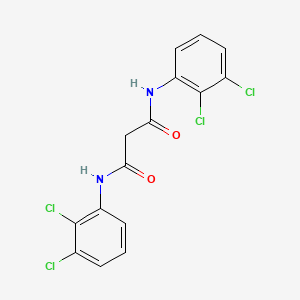

N,N'-bis(2,3-dichlorophenyl)propanediamide

Beschreibung

The Significance of Propanediamide Scaffolds in Organic Synthesis and Materials Science

Propanediamide scaffolds, also known as malonamides, are fundamental structures in organic chemistry. They serve as versatile precursors and building blocks for the synthesis of more complex molecules, including various heterocyclic compounds. Their ability to form stable complexes with metals has also been explored.

In the realm of materials science, propanediamide and its derivatives are investigated for their potential in creating functional materials. The arrangement of amide groups allows for the formation of hydrogen bonds, which can lead to self-assembling structures and materials with specific organizational properties. These scaffolds are integral to the development of polymers and other materials where controlled architecture is crucial. Furthermore, the adaptability of the propanediamide backbone allows for the introduction of various functional groups, enabling the fine-tuning of the material's properties for specific applications. In tissue engineering, for instance, biodegradable and biocompatible scaffolds are essential for promoting cell growth and tissue regeneration. researchgate.netmdpi.com Polymeric scaffolds are often designed to be porous to facilitate cell seeding and proliferation. nih.gov

Contextualization of N,N'-bis(2,3-dichlorophenyl)propanediamide within Diamide (B1670390) Chemistry

Diamides are a class of chemical compounds that contain two amide groups. wikipedia.org This class of compounds has gained significant attention, particularly in the agrochemical industry, with the development of diamide insecticides. nih.govgrowertalks.comwikipedia.org These insecticides, such as chlorantraniliprole (B1668704) and flubendiamide, act on the ryanodine (B192298) receptors of insects, leading to muscle paralysis and death. nih.govgrowertalks.comwikipedia.org While N,N'-bis(2,3-dichlorophenyl)propanediamide is not an insecticide, its identity as a diamide places it within this important chemical family.

The reactivity and properties of N,N'-bis(2,3-dichlorophenyl)propanediamide are dictated by the two amide linkages and the dichlorophenyl substituents. The amide groups can participate in hydrogen bonding, influencing the compound's melting point, solubility, and crystal structure. The 2,3-dichloro substitution on the phenyl rings can affect the molecule's electronic properties and steric hindrance, which in turn can modulate its reactivity and interaction with biological targets or other molecules. A study on the crystal structure of the related compound N,N'-bis(2-chlorophenyl)propanediamide revealed the presence of intramolecular hydrogen bonds and a three-dimensional network stabilized by intermolecular hydrogen bonds. nih.gov

Overview of Research Trajectories and Academic Significance

Currently, dedicated research trajectories for N,N'-bis(2,3-dichlorophenyl)propanediamide are not prominent in publicly accessible literature. Its academic significance is primarily derived from its position within the broader study of propanediamides and dichlorinated aromatic compounds. Research on similar molecules, such as N,N'-bis(2-chlorophenyl)propanediamide, has focused on understanding their crystal structures and non-covalent interactions. nih.gov

Future research could explore the synthesis of N,N'-bis(2,3-dichlorophenyl)propanediamide and its derivatives for various applications. Given the biological activity of other diamides, this compound could be investigated for potential pharmaceutical or agrochemical properties. Furthermore, its potential as a building block in polymer chemistry or as a ligand in coordination chemistry remains an open area for exploration. The synthesis of related compounds, such as 1-(2,3-dichlorophenyl)piperazine (B491241), often starts from 2,3-dichloroaniline (B127971), highlighting a potential synthetic precursor for N,N'-bis(2,3-dichlorophenyl)propanediamide. chemicalbook.com

Compound Data

Structure

3D Structure

Eigenschaften

IUPAC Name |

N,N'-bis(2,3-dichlorophenyl)propanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl4N2O2/c16-8-3-1-5-10(14(8)18)20-12(22)7-13(23)21-11-6-2-4-9(17)15(11)19/h1-6H,7H2,(H,20,22)(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMXGSAYLGOBEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CC(=O)NC2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368401 | |

| Record name | N~1~,N~3~-Bis(2,3-dichlorophenyl)propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36476-40-1 | |

| Record name | N~1~,N~3~-Bis(2,3-dichlorophenyl)propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N,n Bis 2,3 Dichlorophenyl Propanediamide and Its Analogs

Optimized Condensation Protocols for Amide Bond Formation

The cornerstone of synthesizing N,N'-bis(2,3-dichlorophenyl)propanediamide is the formation of two amide bonds between a propanedioic acid derivative (such as malonic acid) and two equivalents of 2,3-dichloroaniline (B127971). The efficiency of this double condensation reaction is paramount and is highly dependent on the chosen reagents and reaction conditions.

Strategic Selection of Coupling Reagents and Catalysts

The formation of amide bonds, particularly with electron-deficient anilines like 2,3-dichloroaniline, can be challenging and often requires the use of specific coupling reagents to activate the carboxylic acid component. nih.govrsc.org The choice of reagent is critical to drive the reaction to completion while minimizing side reactions.

Common classes of coupling reagents that are applicable to this synthesis include:

Carbodiimides: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used for amide bond formation. fishersci.co.uk They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. fishersci.co.uk To enhance efficiency and suppress side reactions like racemization, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is often included. nih.gov

Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) are powerful activating agents. They are known for their high reactivity and are particularly useful for difficult couplings, including those involving sterically hindered or electronically deactivated amines. scielo.br

Uronium Salts: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are another class of highly effective coupling reagents. fishersci.co.uk HATU, in particular, is noted for its ability to facilitate rapid and clean reactions, even with challenging substrates. rsc.org

The selection of the appropriate coupling reagent and any accompanying additives is a strategic decision based on the reactivity of the substrates, desired reaction time, and cost considerations. For a substrate like 2,3-dichloroaniline, which is deactivated by the presence of two electron-withdrawing chlorine atoms, a more potent coupling reagent such as HATU or PyBOP would likely be required to achieve a high yield. rsc.orgscielo.br

| Coupling Reagent | Additive | Typical Solvent | Key Advantages |

| EDC | HOBt | DMF, DCM | Good for routine couplings, water-soluble byproducts. nih.govfishersci.co.uk |

| DCC | DMAP | DCM | Insoluble urea (B33335) byproduct is easily filtered off. nih.gov |

| PyBOP | DIPEA | DMF | Highly effective for hindered and deactivated amines. scielo.br |

| HATU | DIPEA | DMF | Very rapid and efficient, low racemization. rsc.org |

Process Intensification and Reaction Kinetics Studies

Process intensification aims to develop smaller, more efficient, and safer chemical processes. sigmaaldrich.com For the synthesis of N,N'-bis(2,3-dichlorophenyl)propanediamide, moving from traditional batch reactors to continuous flow systems can offer significant advantages. sigmaaldrich.com Continuous processes allow for better control over reaction parameters such as temperature and mixing, leading to improved reproducibility and potentially higher yields. sigmaaldrich.com

Studying the reaction kinetics is crucial for optimizing any synthetic process. By understanding the rate at which the amide bonds are formed, the reaction time can be minimized, and the formation of impurities can be reduced. This is particularly important in a two-step condensation, where the formation of the mono-amido intermediate and its subsequent conversion to the desired bis-amido product need to be carefully managed.

Exploration of Alternative Synthetic Routes

Beyond traditional batch chemistry, modern synthetic techniques offer promising avenues for the synthesis of N,N'-bis(2,3-dichlorophenyl)propanediamide with improved efficiency and sustainability.

Microwave-Assisted Synthesis and Flow Chemistry Approaches

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles. The application of microwave irradiation can accelerate the amide bond formation between malonic acid and 2,3-dichloroaniline, potentially allowing the reaction to be completed in minutes rather than hours. This technique is particularly beneficial for sluggish reactions, such as those involving deactivated anilines.

Flow chemistry , where reagents are continuously pumped through a reactor, offers several advantages for the synthesis of fine chemicals. guidechem.com It allows for excellent control over reaction conditions, enhanced safety due to the small reaction volumes, and the potential for straightforward scaling up. guidechem.com A flow process for the synthesis of N,N'-bis(2,3-dichlorophenyl)propanediamide could involve pumping a solution of malonic acid and 2,3-dichloroaniline with a suitable coupling reagent through a heated reactor coil, with the product being collected continuously at the outlet.

| Technique | Key Advantages | Potential Application to Synthesis |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, cleaner products. | Acceleration of the condensation reaction. |

| Flow Chemistry | Enhanced safety, precise control, easy scalability. guidechem.com | Continuous production with improved consistency. guidechem.com |

Green Chemistry Principles in N,N'-bis(2,3-dichlorophenyl)propanediamide Synthesis

The principles of green chemistry provide a framework for designing more environmentally benign chemical processes. prepchem.com Key principles applicable to the synthesis of N,N'-bis(2,3-dichlorophenyl)propanediamide include:

Waste Prevention: Designing the synthesis to minimize the formation of byproducts. prepchem.com

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. prepchem.com

Use of Safer Solvents and Auxiliaries: Selecting solvents that are less toxic and have a lower environmental impact. prepchem.com

Catalysis: Using catalytic reagents in preference to stoichiometric ones. prepchem.com

By carefully selecting coupling reagents that can be used in catalytic amounts and choosing greener solvents, the environmental footprint of the synthesis can be significantly reduced.

Yield Enhancement and Purity Control in Large-Scale Preparation

Transitioning a synthetic route from the laboratory to large-scale production presents a unique set of challenges. For N,N'-bis(2,3-dichlorophenyl)propanediamide, maximizing the yield and ensuring high purity are critical for the economic viability and quality of the final product.

Yield enhancement can be achieved through careful optimization of reaction conditions, such as temperature, reaction time, and the stoichiometry of the reagents. The choice of solvent can also play a crucial role, as it can affect the solubility of the reactants and intermediates, and influence the reaction rate.

Purity control is another major consideration. The formation of side products, such as the mono-amido intermediate or over-reacted species, must be minimized. Purification of the final product, likely a solid, would typically involve recrystallization from a suitable solvent or a mixture of solvents. The selection of the recrystallization solvent is critical to ensure high recovery of the pure product while leaving impurities behind in the solution. In a large-scale setting, the efficiency of the purification process is just as important as the yield of the reaction itself.

Crystallization and Chromatographic Purification Methodologies

The isolation of N,N'-bis(2,3-dichlorophenyl)propanediamide in a highly pure form is paramount for its subsequent applications. Methodologies for achieving this typically involve a combination of crystallization and chromatographic techniques. While specific literature on the purification of N,N'-bis(2,3-dichlorophenyl)propanediamide is not extensively detailed, valuable insights can be drawn from established procedures for its structural analogs.

For the related compound, N,N'-bis(2-chlorophenyl)propanediamide, a common purification protocol involves initial washing steps to remove starting materials and by-products. The crude product is typically washed sequentially with water, a saturated sodium bicarbonate solution to neutralize any acidic impurities, and then with a dilute acid solution like 2N HCl to remove any basic impurities. nih.gov Following these washes, the product is again washed with water, filtered, and dried. nih.gov

Crystallization:

Recrystallization is a powerful technique for purifying solid organic compounds. The selection of an appropriate solvent system is critical for successful crystallization, aiming for high solubility at elevated temperatures and low solubility at room or lower temperatures. For N,N'-bis(2-chlorophenyl)propanediamide, ethanol (B145695) has been successfully used to obtain a product with a constant melting point. nih.gov Colorless, block-like single crystals suitable for X-ray diffraction studies have been grown by the slow evaporation of an ethanolic solution at room temperature. nih.gov Given the structural similarity, it is plausible that similar solvent systems and techniques could be effectively applied to N,N'-bis(2,3-dichlorophenyl)propanediamide.

Chromatographic Purification:

For achieving higher levels of purity or for separating closely related impurities, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) are indispensable. A patent for a related compound, 1-(2,3-dichlorophenyl)piperazine (B491241) hydrochloride, outlines an HPLC method for detecting related substances. google.com This method employs a C18 column and a gradient elution with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile. google.com The flow rate is optimized around 1.0 ml/min, and the column temperature is maintained at 30 °C. google.com Such a method could be adapted for the purity analysis and purification of N,N'-bis(2,3-dichlorophenyl)propanediamide. The development of a specific HPLC method would involve the systematic optimization of the mobile phase composition, stationary phase, flow rate, and detection wavelength to achieve optimal separation of the target compound from its potential impurities.

| Purification Technique | Description | Applicable To (Based on Literature) | Key Parameters |

| Washing | Sequential washing of the crude product with aqueous solutions to remove unreacted starting materials and by-products. | N,N'-bis(2-chlorophenyl)propanediamide nih.gov | Water, saturated sodium bicarbonate solution, 2N HCl. nih.gov |

| Recrystallization | Dissolving the compound in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals. | N,N'-bis(2-chlorophenyl)propanediamide nih.gov | Ethanol is a suitable solvent. nih.gov |

| Slow Evaporation | Growing single crystals by allowing the solvent of a saturated solution to evaporate slowly over time. | N,N'-bis(2-chlorophenyl)propanediamide nih.gov | Ethanolic solution at room temperature. nih.gov |

| HPLC | A high-resolution chromatographic technique for separation and quantification of components in a mixture. | 1-(2,3-dichlorophenyl)piperazine hydrochloride google.com | C18 column, phosphate buffer/acetonitrile mobile phase, 1.0 ml/min flow rate, 30 °C column temperature. google.com |

Impurity Profiling and Control Strategies

Impurity profiling is a critical aspect of chemical process development, ensuring the quality, consistency, and safety of the final compound. An impurity is defined as any component of a substance that is not the chemical entity defined as the active substance. The identification, quantification, and control of impurities are mandated by regulatory agencies.

For N,N'-bis(2,3-dichlorophenyl)propanediamide, potential impurities can originate from starting materials, by-products of the synthesis, or degradation products. While a specific impurity profile for this compound is not publicly available, general strategies for impurity control can be applied.

Potential Impurities:

Based on the common synthesis route for similar compounds, which involves the reaction of a substituted aniline (B41778) with a derivative of malonic acid, potential impurities could include:

Unreacted Starting Materials: 2,3-dichloroaniline and the malonic acid derivative.

Mono-acylated Intermediate: N-(2,3-dichlorophenyl)propanediamide.

Isomeric Impurities: Impurities arising from isomeric starting materials (e.g., other dichlorophenylaniline isomers).

By-products from Side Reactions: Depending on the reaction conditions, other unforeseen by-products may form.

Impurity Detection and Quantification:

A variety of analytical techniques are employed for impurity profiling. HPLC is a primary tool for separating and quantifying impurities. google.com Mass spectrometry (MS), often coupled with HPLC (LC-MS), is used to identify the molecular weights of impurities, providing clues to their structures. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for the structural elucidation of isolated impurities.

Control Strategies:

The control of impurities is achieved through a multi-faceted approach:

Control of Starting Materials: Using high-purity starting materials is the first line of defense against introducing impurities into the final product.

Optimization of Reaction Conditions: Carefully controlling reaction parameters such as temperature, reaction time, stoichiometry of reactants, and catalyst loading can minimize the formation of by-products.

Effective Purification Procedures: The crystallization and chromatographic methods discussed in the previous section are crucial for removing impurities to acceptable levels.

In-process Controls: Monitoring the reaction progress and impurity levels at various stages of the manufacturing process allows for timely intervention and control.

A patent related to the purification of another bis-amide, 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, demonstrates a strategy where the pH of the solution is adjusted to hydrolyze and remove specific impurities. google.com This highlights the importance of tailored purification strategies based on the chemical nature of the impurities.

| Impurity Type | Potential Origin | Control Strategy |

| Unreacted Starting Materials | Incomplete reaction | Optimization of reaction conditions (time, temperature), purification |

| Mono-acylated Intermediate | Incomplete reaction | Optimization of stoichiometry, purification |

| Isomeric Impurities | Impure starting materials | Use of high-purity starting materials |

| By-products | Side reactions | Optimization of reaction conditions, purification |

| Degradation Products | Instability of the compound | Proper storage conditions, stabilization |

By implementing these advanced synthetic and analytical methodologies, the production of N,N'-bis(2,3-dichlorophenyl)propanediamide with a high and consistent purity profile can be achieved.

Elucidation of Molecular Structure and Conformation Via Advanced Spectroscopic and Diffraction Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is a powerful tool for determining the solution-state conformation of molecules. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed picture of the molecule's dynamic structure can be assembled.

2D NMR (COSY, NOESY, HSQC, HMBC) for Through-Space and Through-Bond Correlations

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and mapping out the connectivity and spatial relationships within the N,N'-bis(2,3-dichlorophenyl)propanediamide molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings through covalent bonds. For this molecule, COSY spectra would show correlations between the N-H protons and the adjacent methylene (B1212753) protons of the propanediamide backbone. It would also map the couplings between the aromatic protons on the 2,3-dichlorophenyl rings, confirming their substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is an essential tool for assigning the ¹³C spectrum based on the already assigned ¹H spectrum.

| 2D NMR Experiment | Correlated Nuclei | Information Gained for N,N'-bis(2,3-dichlorophenyl)propanediamide |

| COSY | ¹H - ¹H (through-bond) | - Confirms coupling between N-H and CH₂ protons.- Maps connectivity of aromatic protons on the dichlorophenyl rings. |

| NOESY | ¹H - ¹H (through-space) | - Elucidates spatial proximity between amide protons and aromatic protons.- Defines the rotational conformation of the phenyl rings relative to the amide backbone. |

| HSQC | ¹H - ¹³C (one-bond) | - Assigns carbon signals based on known proton assignments. |

| HMBC | ¹H - ¹³C (multiple-bond) | - Identifies quaternary carbons (e.g., C=O, C-Cl).- Confirms connectivity across the amide bond (N-H to carbonyl C and aromatic C's). |

Solid-State NMR for Crystalline and Amorphous Forms of N,N'-bis(2,3-dichlorophenyl)propanediamide

While solution-state NMR reveals the average conformation, solid-state NMR (ssNMR) provides a direct probe of molecular structure in the solid phase. nih.gov This technique is invaluable for studying both crystalline and amorphous materials, detecting conformational differences that may exist compared to the solution state due to crystal packing forces. nih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra for ¹³C and ¹⁵N nuclei. nih.gov For N,N'-bis(2,3-dichlorophenyl)propanediamide, ssNMR could differentiate between distinct molecular conformations present in a polymorphic sample or distinguish between crystalline and amorphous domains by analyzing the chemical shifts and line widths of the carbonyl and aromatic carbon signals. nih.gov

Advanced Vibrational Spectroscopy (FT-IR and Raman) for Hydrogen Bonding and Conformational Signatures

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is highly sensitive to molecular structure, particularly the nature of chemical bonds and intermolecular interactions like hydrogen bonding. nih.govdergipark.org.tr These complementary techniques are essential for characterizing the amide functionality in N,N'-bis(2,3-dichlorophenyl)propanediamide. nih.govdergipark.org.tr

Analysis of Amide I and Amide II Bands

The amide group gives rise to several characteristic vibrational bands, with the Amide I and Amide II bands being the most informative for structural analysis. libretexts.org

Amide I Band (approx. 1630-1700 cm⁻¹): This band arises primarily from the C=O stretching vibration. Its exact frequency is highly sensitive to hydrogen bonding. libretexts.org A lower frequency typically indicates stronger hydrogen bonding, as the C=O bond is weakened. In the solid state, this band can be used to probe the intermolecular hydrogen bonding network between the N-H donor and C=O acceptor of adjacent molecules.

The FT-IR and Raman spectra of related dichlorophenyl acetamides confirm the presence of these characteristic bands and provide a reference for the expected vibrational modes in the target molecule. researchgate.net

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Primary Atomic Motion | Structural Sensitivity |

| N-H Stretch | 3100 - 3300 (H-bonded) | N-H Stretching | Strength of N-H···O hydrogen bonds |

| Amide I | 1630 - 1700 | C=O Stretching | Hydrogen bonding, conformation |

| Amide II | 1510 - 1570 | N-H Bending, C-N Stretching | Hydrogen bonding, conformation |

| Amide III | 1250 - 1350 | C-N Stretching, N-H Bending | Conformation |

Deconvolution of Spectral Data for Intermolecular Interaction Insight

In many cases, the Amide I and II bands appear as broad, overlapping envelopes in the experimental spectrum. Deconvolution is a computational method used to resolve this broad band into its individual component peaks. Each resolved peak can be assigned to a specific population of amide groups in a distinct chemical environment or conformation. This analysis allows for a quantitative assessment of different types of hydrogen-bonded species (e.g., free vs. bonded C=O groups) and provides deeper insight into the strength and nature of the intermolecular interactions that govern the supramolecular structure.

X-ray Diffraction Crystallography for Precise Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in its crystalline state. It provides accurate atomic coordinates, bond lengths, bond angles, and torsional angles. While a structure for the exact target compound is not publicly available, analysis of closely related analogues like N,N'-Bis(3-chlorophenyl)malonamide and N,N'-Bis(2,5-dichlorophenyl)isophthalamide provides critical insights into the likely molecular architecture. nih.govnih.gov

This information suggests that N,N'-bis(2,3-dichlorophenyl)propanediamide would also adopt a conformation influenced by the steric and electronic effects of the chlorine atoms and would be stabilized in the solid state by a robust network of N–H···O hydrogen bonds.

| Compound | N,N'-Bis(3-chlorophenyl)malonamide nih.gov | N,N'-Bis(2,5-dichlorophenyl)isophthalamide nih.gov |

| Formula | C₁₅H₁₂Cl₂N₂O₂ | C₂₀H₁₂Cl₄N₂O₂ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| a (Å) | 10.9209 (8) | 11.3661 (11) |

| b (Å) | 16.416 (1) | 10.0239 (9) |

| c (Å) | 17.490 (1) | 8.9470 (7) |

| β (˚) | 105.260 (6) | 109.988 (1) |

| Key Structural Feature | Molecules linked into chains by intermolecular N–H···O hydrogen bonds. | Amide groups are twisted away from the central benzene (B151609) ring; packing stabilized by N—H···O interactions. |

Single Crystal X-ray Diffraction: Determination of Bond Lengths, Angles, and Torsion Angles

For N,N'-bis(2-chlorophenyl)propanediamide, the crystal structure reveals the presence of intramolecular hydrogen bonds. nih.gov Specifically, two C—H⋯O hydrogen bonds and a nonclassical N—H⋯Cl hydrogen bond are observed. nih.gov The structure is further stabilized by intermolecular N—H⋯O hydrogen bonds and C—H⋯π interactions, leading to a complex three-dimensional network. nih.gov The two benzene rings in this analogue are not coplanar, exhibiting an interplanar angle of 58.0 (1)°. nih.gov

Table 1: Selected Bond and Torsion Angles for the Analogue N,N'-bis(2-chlorophenyl)propanediamide

| Parameter | Value (°) |

| Interplanar angle between benzene rings | 58.0 (1) |

| Dihedral angle between the two amido groups | 65.0 (2) |

| C2—C1—N1—C7 Torsion Angle | -156.1 (2) |

| C11—C10—N2—C9 Torsion Angle | 137.2 (2) |

Data sourced from a study on N,N'-bis(2-chlorophenyl)propanediamide and presented here as a predictive model for the subject compound. nih.gov

Powder X-ray Diffraction for Polymorphic Studies and Crystalline Phase Purity

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique used to assess the crystallinity and phase purity of a solid sample. While single crystal X-ray diffraction provides detailed structural information about a single crystal, PXRD is performed on a bulk, powdered sample and provides a characteristic diffraction pattern. This pattern serves as a fingerprint for the crystalline solid.

In the context of N,N'-bis(2,3-dichlorophenyl)propanediamide, PXRD would be instrumental in several key areas:

Polymorphic Screening: Many organic molecules can exist in different crystalline forms, a phenomenon known as polymorphism. Each polymorph will produce a unique PXRD pattern. Systematic studies using PXRD can identify and characterize these different polymorphic forms.

Crystalline Phase Purity: PXRD is highly sensitive to the presence of crystalline impurities. By comparing the experimental PXRD pattern of a synthesized batch of N,N'-bis(2,3-dichlorophenyl)propanediamide to a reference pattern of the pure phase, the presence of any crystalline by-products or different polymorphs can be detected.

Batch-to-Batch Consistency: In a manufacturing setting, PXRD is a crucial quality control tool to ensure that different batches of the compound have the same crystalline form and are free from impurities.

While specific PXRD data for N,N'-bis(2,3-dichlorophenyl)propanediamide was not found, the general application of this technique is vital for the characterization of any crystalline solid.

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic compounds. It provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments.

Precise Mass Determination and Isotopic Pattern Analysis

HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high precision, typically to within a few parts per million (ppm). This allows for the unambiguous determination of the elemental formula of N,N'-bis(2,3-dichlorophenyl)propanediamide. The presence of four chlorine atoms in the molecule would result in a characteristic isotopic pattern in the mass spectrum, which arises from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This unique isotopic signature provides a high degree of confidence in the identification of the compound. Isotope-dilution mass spectrometry can be used for the exact quantification of molecules. nih.gov

Table 2: Predicted HRMS Data for [M+H]⁺ Ion of N,N'-bis(2,3-dichlorophenyl)propanediamide

| Ion | Calculated m/z |

| C₁₅H₁₁Cl₄N₂O₂⁺ | 390.9575 |

This is a theoretical value and would be confirmed experimentally via HRMS.

Collision-Induced Dissociation (CID) and Fragmentation Mechanism Elucidation

Tandem mass spectrometry (MS/MS) experiments, often utilizing Collision-Induced Dissociation (CID), are employed to fragment a selected precursor ion (in this case, the protonated molecule [M+H]⁺) to generate a series of product ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity and elucidate its structural features. The fragmentation pathways can be determined by employing various scanning modes in a triple-quadrupole mass spectrometer. nih.gov

For N,N'-bis(2,3-dichlorophenyl)propanediamide, CID would likely lead to the cleavage of the amide bonds and fragmentation of the propanediamide linker. The resulting fragment ions would provide valuable information about the connectivity of the molecule. The study of fragmentation pathways of related compounds can provide insights into the expected fragmentation of the title compound. wvu.edu

UV-Visible Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. libretexts.org The absorption of UV-Vis radiation excites an electron from a lower energy molecular orbital to a higher energy one. libretexts.org

The key chromophores in N,N'-bis(2,3-dichlorophenyl)propanediamide are the dichlorophenyl rings and the amide functional groups. The expected electronic transitions would be π → π* and n → π* transitions. youtube.com

π → π transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch They are typically high-energy transitions with high molar absorptivity and are associated with the aromatic rings. uzh.ch

n → π transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen or nitrogen atoms of the amide groups) to a π* antibonding orbital. uzh.chlibretexts.org These are generally lower in energy and have lower molar absorptivity compared to π → π* transitions. libretexts.org

Table 3: Compound Names Mentioned

| Compound Name |

| N,N'-bis(2,3-dichlorophenyl)propanediamide |

| N,N'-bis(2-chlorophenyl)propanediamide |

| Bis(2,3-dichlorophenyl) disulfide |

The precise characterization of a chemical entity is fundamental to understanding its properties and potential applications. For the compound N,N'-bis(2,3-dichlorophenyl)propanediamide , a comprehensive analysis of its molecular structure and conformation is achieved through the application of sophisticated spectroscopic and diffraction methods. These techniques provide a detailed picture of the molecule's three-dimensional architecture, from the specific arrangement of its atoms to its electronic properties.

Single Crystal X-ray Diffraction: Determination of Bond Lengths, Angles, and Torsion Angles

Single crystal X-ray diffraction stands as the definitive method for determining the three-dimensional structure of a crystalline compound. While specific crystallographic data for N,N'-bis(2,3-dichlorophenyl)propanediamide is not available in the reviewed literature, analysis of the closely related analogue, N,N'-bis(2-chlorophenyl)propanediamide , offers valuable insights into the expected structural features. nih.gov In this analogue, the crystal structure is stabilized by a network of intramolecular hydrogen bonds, including two C—H⋯O interactions and a non-classical N—H⋯Cl bond. nih.gov Furthermore, intermolecular N—H⋯O hydrogen bonds and C—H⋯π interactions contribute to a complex three-dimensional lattice. nih.gov A notable feature is the non-planar relationship between the two benzene rings, which exhibit a significant interplanar angle of 58.0 (1)°. nih.gov

Table 1: Selected Bond and Torsion Angles for the Analogue Compound N,N'-bis(2-chlorophenyl)propanediamide This data is presented as a predictive model for the structural characteristics of N,N'-bis(2,3-dichlorophenyl)propanediamide.

| Parameter | Value (°) |

| Interplanar angle between benzene rings | 58.0 (1) |

| Dihedral angle between the two amido groups | 65.0 (2) |

| C2—C1—N1—C7 Torsion Angle | -156.1 (2) |

| C11—C10—N2—C9 Torsion Angle | 137.2 (2) |

Powder X-ray Diffraction for Polymorphic Studies and Crystalline Phase Purity

Powder X-ray Diffraction (PXRD) is a crucial technique for the characterization of bulk crystalline materials. It provides a unique diffraction pattern that serves as a fingerprint for a specific crystalline phase. For N,N'-bis(2,3-dichlorophenyl)propanediamide, PXRD is instrumental in identifying potential polymorphs—different crystalline forms of the same compound—and in assessing the crystalline phase purity of a synthesized batch. By comparing the experimental pattern to a reference standard, the presence of any crystalline impurities or undesired polymorphic forms can be readily detected, ensuring batch-to-batch consistency.

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition and elucidating the structure of a molecule.

Precise Mass Determination and Isotopic Pattern Analysis

HRMS provides a highly accurate measurement of an ion's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. nih.gov For N,N'-bis(2,3-dichlorophenyl)propanediamide, the presence of four chlorine atoms would produce a distinctive isotopic pattern due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, serving as a clear diagnostic marker for the compound's presence and composition.

Table 2: Predicted High-Resolution Mass Spectrometry Data for the Protonated [M+H]⁺ Ion of N,N'-bis(2,3-dichlorophenyl)propanediamide This is a theoretical value to be confirmed by experimental HRMS analysis.

| Ion Formula | Calculated m/z |

| C₁₅H₁₁Cl₄N₂O₂⁺ | 390.9575 |

Collision-Induced Dissociation (CID) and Fragmentation Mechanism Elucidation

Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique used to fragment a precursor ion and analyze the resulting product ions. nih.gov This process provides detailed structural information by revealing the molecule's fragmentation pathways. nih.govnih.gov For N,N'-bis(2,3-dichlorophenyl)propanediamide, CID of the protonated molecule would likely involve the cleavage of the amide bonds and the central propanediamide linker. The resulting fragmentation pattern would be characteristic of the compound's structure, allowing for its unambiguous identification and the elucidation of its connectivity. The fragmentation pathways can be determined using various scanning modes on a triple-quadrupole mass spectrometer. nih.gov

UV-Visible Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.org The primary chromophores in N,N'-bis(2,3-dichlorophenyl)propanediamide are the dichlorophenyl rings and the amide groups. The absorption of light in the UV-Vis region excites electrons from lower to higher energy molecular orbitals. libretexts.org

The expected electronic transitions for this compound are:

π → π transitions:* These involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals and are associated with the aromatic rings. uzh.ch These are typically high-intensity absorptions. uzh.ch

n → π transitions:* These transitions involve the excitation of non-bonding electrons, such as those on the oxygen and nitrogen atoms of the amide groups, to a π* antibonding orbital. youtube.comuzh.chlibretexts.org Generally, these transitions are of lower energy and intensity compared to π → π* transitions. libretexts.org

The UV-Visible spectrum of N,N'-bis(2,3-dichlorophenyl)propanediamide would display characteristic absorption bands corresponding to these electronic transitions, providing valuable information about its electronic structure.

Computational Chemistry and Theoretical Modeling of N,n Bis 2,3 Dichlorophenyl Propanediamide

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Geometry Optimization

Detailed studies employing Density Functional Theory (DFT) to elucidate the electronic structure and optimize the molecular geometry of N,N'-bis(2,3-dichlorophenyl)propanediamide are not present in the current body of scientific literature. Such calculations are fundamental to modern chemical research, providing a theoretical framework for understanding molecular properties.

There is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, or the resulting HOMO-LUMO gap, for N,N'-bis(2,3-dichlorophenyl)propanediamide. The HOMO-LUMO gap is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and electronic properties. Without this information, predictions about its behavior in chemical reactions remain speculative.

Information regarding the Electrostatic Potential Surface (ESP) of N,N'-bis(2,3-dichlorophenyl)propanediamide is not available. ESP maps are vital for visualizing the charge distribution on a molecule's surface, which in turn helps in predicting sites for electrophilic and nucleophilic attack and understanding intermolecular interactions.

No published research has been found that predicts the vibrational frequencies and spectroscopic signatures of N,N'-bis(2,3-dichlorophenyl)propanediamide using computational methods. These predictions are essential for interpreting experimental spectroscopic data, such as that from infrared (IR) and Raman spectroscopy, and for the structural characterization of the compound.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics

Similarly, the scientific literature lacks any studies utilizing Molecular Dynamics (MD) simulations to investigate the conformational landscapes and dynamic behavior of N,N'-bis(2,3-dichlorophenyl)propanediamide. MD simulations are a powerful tool for exploring the time-dependent behavior of molecules.

There are no documented explorations of the torsional rotations around the flexible bonds of N,N'-bis(2,3-dichlorophenyl)propanediamide or the resulting conformational interconversions. This information is key to understanding the molecule's three-dimensional structure and how it might interact with other molecules.

Simulations of the intermolecular interactions of N,N'-bis(2,3-dichlorophenyl)propanediamide in either solution or solid states have not been reported. These simulations would provide insight into its solubility, aggregation behavior, and crystal packing, which are fundamental to its material properties.

Force Field Development and Parameterization for Diamide (B1670390) Systems

The accuracy of molecular dynamics (MD) simulations, a cornerstone of computational chemistry, is fundamentally dependent on the quality of the underlying empirical force field. ethz.ch A force field is a collection of equations and associated parameters designed to approximate the potential energy of a system of atoms and molecules. For novel or specialized molecules like N,N'-bis(2,3-dichlorophenyl)propanediamide, the development and parameterization of a specific and accurate force field are critical yet challenging steps.

The parameterization process for a diamide system such as N,N'-bis(2,3-dichlorophenyl)propanediamide involves several key components:

Bonding and Angle Parameters: These parameters define the energy required to stretch or compress bonds and to bend angles between adjacent atoms. They are typically derived from quantum mechanical (QM) calculations or experimental data from techniques like X-ray crystallography. For N,N'-bis(2,3-dichlorophenyl)propanediamide, the starting point would be the analysis of its constituent chemical groups: the dichlorophenyl rings, the amide linkages, and the central propanediamide backbone.

Torsional Parameters: Dihedral or torsional angles describe the rotation around chemical bonds and are crucial for determining the conformational preferences of the molecule. In N,N'-bis(2,3-dichlorophenyl)propanediamide, the rotation around the N-C(aryl) and N-C(carbonyl) bonds will dictate the relative orientation of the phenyl rings and the planarity of the amide groups. The development of these parameters often involves fitting to a potential energy surface calculated using high-level QM methods. columbia.edu

Non-bonded Parameters: These include van der Waals interactions and electrostatic interactions, which govern the long-range forces between atoms.

Van der Waals interactions are typically modeled using a Lennard-Jones potential.

Electrostatic interactions are represented by assigning partial atomic charges to each atom in the molecule. These charges can be derived from QM calculations of the electron density. ethz.ch The presence of electronegative chlorine and oxygen atoms and polar N-H bonds in N,N'-bis(2,3-dichlorophenyl)propanediamide makes an accurate description of the electrostatics particularly important.

The process of parameterization often involves a combination of automated tools and manual refinement. For instance, machine learning models trained on large databases of molecular properties are increasingly being used to predict initial force field parameters for small organic molecules. ethz.ch These initial parameters are then refined by comparing simulation results with experimental data or high-level QM calculations. For diamide systems, experimental data on the crystal structure of similar compounds, such as N,N'-bis(2-chlorophenyl)propanediamide, can provide valuable benchmarks for validating the force field. nih.gov In the case of N,N'-bis(2,3-dichlorophenyl)propanediamide, the presence of two chlorine atoms on each phenyl ring introduces additional complexity that necessitates careful parameterization to accurately model steric and electronic effects.

A well-parameterized force field, such as those based on established frameworks like CHARMM or OPLS, enables the simulation of large systems over long timescales, which is essential for studying phenomena like supramolecular assembly. nih.govnih.gov

Table 1: Key Force Field Parameters for N,N'-bis(2,3-dichlorophenyl)propanediamide

| Parameter Type | Involved Atoms | Significance in N,N'-bis(2,3-dichlorophenyl)propanediamide |

| Bond Stretching | C-C, C-N, C=O, C-H, N-H, C-Cl | Determines the rigidity of the molecular backbone and phenyl rings. |

| Angle Bending | C-N-C, N-C=O, C-C-C | Influences the local geometry around the amide and methylene (B1212753) groups. |

| Torsional (Dihedral) | C-C-N-C, O=C-N-H, C-N-C-C(aryl) | Critical for predicting the overall molecular conformation and the orientation of the dichlorophenyl rings relative to the central chain. |

| Non-bonded (van der Waals) | All atom pairs | Governs steric repulsion and dispersion attraction, influencing packing in the condensed phase. |

| Non-bonded (Electrostatic) | All atom pairs | Crucial for modeling hydrogen bonding (N-H···O) and other polar interactions that drive supramolecular assembly. |

Predictive Modeling of Supramolecular Assembly and Interaction Energies

Once a reliable force field is established, computational methods can be employed to predict how individual molecules of N,N'-bis(2,3-dichlorophenyl)propanediamide will self-assemble into larger, ordered structures. This predictive modeling is vital for understanding the formation of crystals, films, and other functional materials.

Molecular dynamics (MD) simulations are a primary tool for this purpose. nih.gov By simulating the motion of a large number of N,N'-bis(2,3-dichlorophenyl)propanediamide molecules over time, it is possible to observe the spontaneous formation of supramolecular structures. The key interactions driving this assembly are intermolecular forces, primarily:

Hydrogen Bonding: The amide groups provide hydrogen bond donors (N-H) and acceptors (C=O). The formation of intermolecular N-H···O=C hydrogen bonds is a strong directional force that can lead to the formation of one-dimensional chains or two-dimensional sheets. The crystal structure of the related N,N'-bis(2-chlorophenyl)propanediamide shows the presence of such intermolecular hydrogen bonds, which stabilize the crystal lattice. nih.gov

π-π Stacking: The dichlorophenyl rings can interact through π-π stacking, where the electron clouds of adjacent aromatic rings attract each other. The geometry of this stacking (e.g., face-to-face or offset) will depend on the detailed electronic and steric properties of the rings.

Halogen Bonding: The chlorine atoms on the phenyl rings can act as halogen bond donors, interacting with electron-rich atoms like the carbonyl oxygen. This is another directional interaction that can influence the packing of molecules.

The interaction energies between molecules can be calculated from the simulation trajectories to quantify the strength of these different contributions. By analyzing the relative energies of different arrangements of molecules, it is possible to predict the most stable supramolecular structures.

Table 2: Predicted Intermolecular Interaction Energies in N,N'-bis(2,3-dichlorophenyl)propanediamide Dimers

| Interaction Type | Interacting Groups | Estimated Energy Range (kcal/mol) |

| Hydrogen Bonding | N-H ··· O=C | -3 to -8 |

| π-π Stacking | Dichlorophenyl ··· Dichlorophenyl | -1 to -5 |

| Halogen Bonding | C-Cl ··· O=C | -0.5 to -2 |

| van der Waals | Overall molecular framework | Variable, contributes to overall stability |

Note: These are estimated energy ranges based on typical values for these types of interactions in similar organic molecules.

The predictive modeling of supramolecular assembly also involves the characterization of the resulting structures. This can include the analysis of:

Radial Distribution Functions (RDFs): To understand the local packing and ordering of molecules.

Order Parameters: To quantify the degree of orientational and translational order in the system.

Visualization of Supramolecular Motifs: To identify recurring patterns of molecular association, such as chains, ribbons, or sheets.

By combining a carefully parameterized force field with advanced simulation and analysis techniques, computational modeling provides a powerful framework for predicting and understanding the supramolecular behavior of N,N'-bis(2,3-dichlorophenyl)propanediamide, paving the way for the rational design of materials with desired properties.

Reactivity Profile and Derivatization Chemistry of N,n Bis 2,3 Dichlorophenyl Propanediamide

Reactions at the Amide Functionality

The amide linkages are central to the molecule's chemistry, offering pathways for degradation, modification, and further functionalization through several established reaction types.

Hydrolysis and Amidation Reactions

N,N'-bis(2,3-dichlorophenyl)propanediamide is susceptible to hydrolysis under both acidic and basic conditions, which cleaves the amide bonds. This process is mechanistically significant as it represents the reverse of the molecule's formation.

Detailed Research Findings: Under aqueous basic conditions, such as refluxing with sodium hydroxide (B78521), the reaction proceeds via nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the amide. This forms a tetrahedral intermediate which subsequently collapses, breaking the carbon-nitrogen bond to yield malonic acid and 2,3-dichloroaniline (B127971) wikipedia.org after a final protonation step during workup. Similarly, acid-catalyzed hydrolysis involves initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by a water molecule.

Transamidation, the exchange of the aniline (B41778) moiety with another amine, is also a theoretical possibility. This equilibrium-driven reaction would require high temperatures and a large excess of the incoming amine to proceed with any reasonable efficiency, and it is generally a less common synthetic route compared to direct synthesis from the desired amine.

N-Alkylation and Acylation Strategies

The hydrogen atoms on the amide nitrogens are weakly acidic and can be removed by a strong base to form a nucleophilic amidate anion. This anion can then be functionalized through reactions with various electrophiles.

Detailed Research Findings: A common strategy for N-alkylation involves the use of a strong, non-nucleophilic base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The resulting sodium amidate can then undergo a nucleophilic substitution (Sɴ2) reaction with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) to form the N-alkylated derivative. researchgate.net While O-alkylation to form an imino ether is a potential side reaction, N-alkylation is typically the major pathway for secondary amides. researchgate.net

N-acylation can be achieved using a similar approach, where the amidate anion reacts with an acylating agent like an acid chloride or anhydride. This results in the formation of an imide structure, further diversifying the chemical space accessible from the parent compound. Careful control of stoichiometry is necessary to achieve mono- or di-acylation.

Exploration of Electrophilic Aromatic Substitution on the Dichlorophenyl Rings

The two 2,3-dichlorophenyl rings are deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the chlorine atoms and the amide's carbonyl group. However, reactions can still be induced under forcing conditions, and the regiochemical outcome is governed by the combined directing effects of the substituents.

Halogenation, Nitration, and Sulfonation Studies

Standard electrophilic aromatic substitution protocols can be applied to introduce additional functional groups onto the dichlorophenyl rings.

Detailed Research Findings:

Halogenation: Bromination or chlorination can be achieved using Br₂ or Cl₂ in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃. The catalyst polarizes the halogen molecule, generating a potent electrophile.

Nitration: The introduction of a nitro group (-NO₂) is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This mixture generates the highly electrophilic nitronium ion (NO₂⁺). Given the deactivated nature of the rings, elevated temperatures may be required.

Sulfonation: Sulfonation, which introduces a sulfonic acid group (-SO₃H), is generally accomplished by treating the substrate with fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). This reaction is often reversible.

Regioselectivity and Reaction Mechanism Investigations

The position of electrophilic attack is determined by the additive directing effects of the substituents already present on the aromatic ring: the amide group and the two chlorine atoms. All three are deactivating, but they direct incoming electrophiles to different positions.

Detailed Research Findings: The N-acyl group is a moderately deactivating but ortho, para-director. libretexts.org The chlorine atoms are also deactivating ortho, para-directors. The combined influence of these groups on the available positions (C4, C5, C6) of the phenyl ring dictates the regioselectivity.

Position 4: This position is para to the directing amide group and ortho to the C2-chlorine. Both groups strongly direct substitution to this site.

Position 5: This position is meta to both the amide group and the C2-chlorine, but ortho to the C3-chlorine. It receives a directing effect from only one substituent.

Position 6: This position is ortho to the directing amide group and ortho to the C2-chlorine. While electronically activated, it is subject to significant steric hindrance from the adjacent bulky amide group.

Therefore, electrophilic substitution is predicted to occur predominantly at the C4 position , which is electronically favored by two directing groups and is less sterically hindered than the C6 position. The reaction proceeds via the standard EAS mechanism: attack of the electrophile on the π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate (a σ-complex), followed by the loss of a proton to restore aromaticity. For deactivated rings, the formation of the σ-complex is typically the rate-determining step. researchgate.net

Interactive Table: Analysis of Regioselectivity for Electrophilic Attack

| Position on Ring | Directing Effect from Amide (-NHCOR) | Directing Effect from C2-Chlorine | Directing Effect from C3-Chlorine | Steric Hindrance | Predicted Outcome |

|---|---|---|---|---|---|

| C4 | Para (Activating) | Ortho (Activating) | Meta (Deactivating) | Low | Major Product |

| C5 | Meta (Deactivating) | Meta (Deactivating) | Ortho (Activating) | Low | Minor Product |

| C6 | Ortho (Activating) | Ortho (Activating) | Meta (Deactivating) | High | Minor Product |

Metal Coordination Chemistry: Ligand Behavior and Complex Formation

N,N'-bis(2,3-dichlorophenyl)propanediamide possesses donor atoms that enable it to act as a ligand, forming coordination complexes with various metal ions. The propanediamide backbone offers a flexible scaffold for chelation.

Detailed Research Findings: The most likely donor sites for metal coordination are the two carbonyl oxygen atoms. The lone pairs on the amide nitrogen atoms are substantially delocalized into the adjacent carbonyl groups, reducing their Lewis basicity and making them poor coordination sites. Propanediamine and related derivatives are well-known chelating agents in coordination chemistry. nih.govebi.ac.uk

By utilizing both carbonyl oxygens, the molecule can act as a bidentate O,O'-donor ligand to form a stable six-membered chelate ring with a single metal center. This mode of coordination is common for β-dicarbonyl and related compounds. Alternatively, the molecule's flexible backbone allows it to bridge two different metal centers, with each oxygen atom coordinating to a separate metal ion. The bulky and electron-rich dichlorophenyl groups can influence the resulting complex's steric environment, solubility, and potential for intermolecular interactions such as π-stacking in the solid state.

Interactive Table: Potential Coordination Modes

| Coordination Mode | Donor Atoms | Chelate Ring Size | Description |

|---|---|---|---|

| Bidentate Chelating | O, O' | 6-membered | The ligand binds to a single metal center via both carbonyl oxygen atoms. |

| Monodentate | O | - | The ligand binds to a metal center through only one of its carbonyl oxygen atoms. |

Table of Mentioned Compounds

| Compound Name |

|---|

| N,N'-bis(2,3-dichlorophenyl)propanediamide |

| 2,3-dichloroaniline |

| Malonic acid |

| Sodium hydroxide |

| Nitric acid |

| Sulfuric acid |

| Iron(III) bromide |

| Aluminum chloride |

| Sodium hydride |

| Methyl iodide |

Synthesis and Characterization of Metal-Diamide Complexes

The synthesis of metal complexes with N,N'-bis(2,3-dichlorophenyl)propanediamide is anticipated to proceed via the reaction of the diamide (B1670390) ligand with a suitable metal salt in an appropriate solvent. The lone pairs of electrons on the oxygen atoms of the carbonyl groups and the nitrogen atoms of the amide linkages make this compound a potential chelating agent for a variety of metal ions.

Based on studies of related N,N'-diarylpropanediamides and other bis-amide ligands, the synthesis of metal complexes would likely involve the reaction of the propanediamide with metal salts such as nitrates, chlorides, or acetates of transition metals, lanthanides, or main group metals. osti.govwayne.edusoton.ac.uk The choice of solvent would be crucial and would likely range from alcohols to more polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), depending on the solubility of the reactants. d-nb.info

The characterization of the resulting metal-diamide complexes would employ a range of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: This technique would be instrumental in confirming the coordination of the diamide to the metal center. A shift in the vibrational frequencies of the C=O and N-H bonds in the IR spectrum of the complex compared to the free ligand would indicate coordination. soton.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide information about the structure of the complex in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination would be expected. wayne.edu

Elemental Analysis: This would be used to determine the empirical formula of the complex and to confirm the stoichiometry of the metal-ligand interaction.

A hypothetical reaction for the formation of a metal complex is shown below:

M(X)n + L → [M(L)m(X)n]

Where:

M = Metal ion

X = Anion (e.g., Cl⁻, NO₃⁻)

L = N,N'-bis(2,3-dichlorophenyl)propanediamide

m, n = stoichiometric coefficients

The table below summarizes the expected characterization data for a hypothetical metal complex of N,N'-bis(2,3-dichlorophenyl)propanediamide.

| Technique | Expected Observations |

| IR Spectroscopy | Shift of C=O and N-H stretching frequencies to lower wavenumbers. |

| ¹H NMR Spectroscopy | Downfield or upfield shift of aromatic and methylene (B1212753) proton signals. |

| ¹³C NMR Spectroscopy | Shift in the chemical shifts of carbonyl and aromatic carbons. |

| X-ray Crystallography | Determination of the coordination geometry and bond distances. |

| Elemental Analysis | Confirmation of the M:L ratio. |

Exploration of Coordination Modes and Geometries

N,N'-bis(2,3-dichlorophenyl)propanediamide possesses multiple potential donor atoms, allowing for various coordination modes. The most probable coordination mode is as a bidentate chelating ligand, where the two carbonyl oxygen atoms coordinate to the metal center, forming a stable six-membered ring. This is a common coordination mode for malonamides. osti.gov

Alternatively, the amide nitrogen atoms could also participate in coordination, particularly after deprotonation. This would lead to a different type of chelation and is more likely with highly Lewis acidic metal centers or under basic conditions. soton.ac.uk The presence of the bulky dichlorophenyl groups might sterically hinder certain coordination geometries.

The coordination geometry around the metal center will be influenced by several factors, including the nature of the metal ion, its oxidation state, the metal-to-ligand ratio, and the presence of other coordinating ligands or counter-ions. wayne.edumdpi.com For transition metals, common geometries such as octahedral, tetrahedral, or square planar could be expected. wayne.edu For instance, with a metal ion that favors octahedral geometry, a 1:3 metal-to-ligand ratio could result in a complex where three diamide ligands coordinate to the metal center. With lanthanide ions, which have larger ionic radii, higher coordination numbers are possible. osti.gov

The table below outlines potential coordination geometries based on the metal ion.

| Metal Ion Type | Likely Coordination Number | Potential Geometry |

| First-row transition metals (e.g., Co²⁺, Ni²⁺, Cu²⁺) | 4 or 6 | Tetrahedral, Square Planar, Octahedral |

| Second/Third-row transition metals (e.g., Ru²⁺, Rh³⁺, Pd²⁺) | 4 or 6 | Square Planar, Octahedral |

| Lanthanides (e.g., La³⁺, Eu³⁺) | 8, 9, or 10 | Square Antiprismatic, Tricapped Trigonal Prismatic |

| Main group metals (e.g., Sn²⁺, Bi³⁺) | Variable | Dependent on the metal and its lone pair |

Cyclization and Rearrangement Pathways

Intramolecular Cyclization Reactions

N,N'-bis(2,3-dichlorophenyl)propanediamide has the potential to undergo intramolecular cyclization reactions under appropriate conditions. The presence of the amide N-H groups and the activated phenyl rings provides sites for such reactions.

One plausible pathway is an acid-catalyzed cyclization. nih.govrsc.org In the presence of a strong acid, the amide oxygen can be protonated, making the carbonyl carbon more electrophilic. A subsequent intramolecular electrophilic attack by the amide nitrogen onto one of the dichlorophenyl rings could lead to the formation of a heterocyclic system. The position of this attack would be directed by the electronic effects of the chloro substituents.

Another possibility is a metal-catalyzed cyclization. mdpi.com Transition metals can activate the N-H bond or the C-H bonds of the phenyl rings, facilitating intramolecular bond formation. For example, a palladium-catalyzed C-H activation/C-N coupling could lead to the formation of a new heterocyclic ring.

A hypothetical intramolecular cyclization is depicted below:

N,N'-bis(2,3-dichlorophenyl)propanediamide → (under acidic or metal-catalyzed conditions) → Cyclic product

The feasibility of such reactions would depend on the reaction conditions, including the choice of catalyst, solvent, and temperature.

Thermal and Photochemical Rearrangements

Amides and aromatic compounds can undergo thermal and photochemical rearrangements. For N,N'-bis(2,3-dichlorophenyl)propanediamide, a photo-Fries type rearrangement could be envisioned. Upon absorption of UV light, the N-C(O) bond could undergo homolytic cleavage to generate a radical pair. This could be followed by recombination at one of the ortho or para positions of the dichlorophenyl ring, leading to the formation of an aminoketone.

The general mechanism for a photo-Fries rearrangement is as follows:

Excitation: The molecule absorbs a photon, promoting it to an excited state.

Homolytic Cleavage: The excited molecule undergoes cleavage of the N-C(O) bond to form a radical pair.

Recombination: The radical pair recombines within the solvent cage to form the rearranged product.

The presence of the chloro-substituents on the phenyl ring would influence the regioselectivity of the recombination step.

Thermally induced rearrangements are also possible, although they would likely require high temperatures. These could involve more complex bond-breaking and bond-forming processes, potentially leading to a variety of products. The specific pathways for thermal rearrangement are difficult to predict without experimental data.

Supramolecular Architecture and Self Assembly of N,n Bis 2,3 Dichlorophenyl Propanediamide

Hydrogen Bonding Networks in Crystalline and Solution States

An analysis of hydrogen bonding is crucial to understanding the primary interactions driving the self-assembly of amide-containing molecules. In the solid state, these interactions dictate the crystal packing, while in solution, they influence the formation of pre-organized structures that can lead to larger assemblies.

N-H…O Hydrogen Bonds: Analysis of Synthons and Motifs

For propanediamides, the intermolecular N-H···O=C hydrogen bonds are the most significant interactions, typically forming predictable patterns or "synthons." These synthons can lead to the formation of one-dimensional chains or tapes. For instance, in the closely related compound N,N′-bis(2-chlorophenyl)propanediamide, molecules are linked by intermolecular N-H···O hydrogen bonds into chains. nih.gov However, without crystallographic data for N,N'-bis(2,3-dichlorophenyl)propanediamide, the specific synthons, bond distances, angles, and resulting motifs cannot be determined.

C-H…O and Halogen Bonding Interactions

Weaker interactions, including C-H···O hydrogen bonds and halogen bonding, often provide additional stability to the supramolecular architecture. The dichlorophenyl groups in the target molecule introduce the possibility of C-H···Cl, C-Cl···π, or C-Cl···O interactions. The crystal structure of N,N′-bis(2-chlorophenyl)propanediamide reveals intramolecular C—H⋯O and a nonclassical N—H⋯Cl hydrogen bond. nih.gov The presence and geometric details of such interactions for N,N'-bis(2,3-dichlorophenyl)propanediamide are unknown without specific experimental data.

Pi-Stacking and Aromatic Interactions within Self-Assembled Structures

The aromatic dichlorophenyl rings are expected to participate in π-stacking interactions, which are fundamental to the stability of many supramolecular systems. mdpi.com These can include parallel-displaced or T-shaped (edge-to-face) arrangements. The relative orientation of the rings and the inter-planar distances would define the nature and strength of these interactions. The structure of N,N′-bis(2-chlorophenyl)propanediamide is stabilized by C—H⋯π interactions between a phenyl ring and a C-H group of an adjacent molecule. nih.gov A detailed analysis of similar or other aromatic interactions for N,N'-bis(2,3-dichlorophenyl)propanediamide is not possible without its crystal structure.

Design and Characterization of Supramolecular Gels and Fibrous Assemblies

Many low molecular weight compounds containing amide groups are capable of forming supramolecular gels in organic solvents. mdpi.com This process involves the self-assembly of the molecules into three-dimensional networks, often composed of entangled fibers, that immobilize the solvent.

Role of Solvent Polarity and Concentration on Assembly Morphology

The formation of gels and the morphology of the resulting assemblies are highly dependent on factors like solvent polarity, concentration, and temperature. Different solvents can mediate the strength of hydrogen bonding and π-stacking, leading to variations in the assembled structures, such as fibers, ribbons, or crystals. However, no studies on the gelation properties or the effect of solvent on the self-assembly of N,N'-bis(2,3-dichlorophenyl)propanediamide have been found.

Co-crystallization and Polymorphism Studies

Control of Polymorph Formation via Crystallization Conditions

There is no available research on the different polymorphic forms of N,N'-bis(2,3-dichlorophenyl)propanediamide or the methods to control their formation through varying crystallization conditions such as solvent, temperature, or saturation.

Investigation of Co-crystal Formation with Complementary Guests

No studies have been published detailing attempts to form co-crystals of N,N'-bis(2,3-dichlorophenyl)propanediamide with any complementary guest molecules. Therefore, information regarding the selection of co-formers and the resulting supramolecular structures is not available.

Advanced Materials Science Applications of N,n Bis 2,3 Dichlorophenyl Propanediamide and Its Assemblies

Exploration in Organic Electronic Materials

The burgeoning field of organic electronics demands novel materials with tailored properties for applications in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The electronic characteristics of N,N'-bis(2,3-dichlorophenyl)propanediamide, influenced by its halogenated aromatic rings and amide functionalities, make it an interesting candidate for theoretical investigation in this domain.

Charge Transport Properties and Electronic Band Structure Potential (Theoretical)

The charge transport capabilities of an organic material are fundamentally linked to its molecular structure and intermolecular packing in the solid state. For N,N'-bis(2,3-dichlorophenyl)propanediamide, the presence of chlorine atoms on the phenyl rings is expected to significantly influence its electronic properties. Halogen substituents are known to be electron-withdrawing, which can impact the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Theoretical investigations on other halogen-substituted organic semiconductors have shown that the introduction of chlorine atoms can lower both HOMO and LUMO energy levels. This can be advantageous for n-type (electron-transporting) materials by facilitating electron injection from common electrodes and enhancing air stability. A study of halogen-substituted TIPS-TAP (6,13-bis((triisopropylsilyl)ethynyl)-5,7,12,14-tetraazapentacene) demonstrated that chlorination resulted in good agreement between computed and experimental electron mobilities. arxiv.org

Furthermore, the reorganization energy, which is the energy required for the geometric relaxation of a molecule upon gaining or losing an electron, is a critical parameter for charge transport. Lower reorganization energies are desirable for higher charge carrier mobilities. Theoretical studies on naphthodithiophene diimide derivatives have indicated that chloro-substitution can lead to favorable π-stacking arrangements, which are conducive to efficient charge transport. rsc.orgresearchgate.net In the case of N,N'-bis(2,3-dichlorophenyl)propanediamide, the chlorine atoms at the 2 and 3 positions could induce specific intermolecular interactions, such as halogen bonding, which might influence the solid-state packing and, consequently, the electronic coupling between adjacent molecules.

The propanediamide core provides a flexible linkage between the two dichlorophenyl moieties. This flexibility could allow for a range of molecular conformations, which in turn would affect the overlap of π-orbitals and the charge transport pathways. Density functional theory (DFT) calculations would be instrumental in predicting the stable conformations and the resulting electronic band structure of crystalline N,N'-bis(2,3-dichlorophenyl)propanediamide. Such calculations could provide insights into its potential as either a hole-transporting or an electron-transporting material.

Potential as Dielectric or Semiconductor Components (Theoretical/Proof-of-Concept)

Organic materials are increasingly being explored for use as dielectric layers in transistors and other electronic devices. The key properties for a dielectric material are a high dielectric constant, low leakage current, and good thermal and chemical stability. The polar nature of the amide groups in N,N'-bis(2,3-dichlorophenyl)propanediamide could contribute to a higher dielectric constant. The dichlorophenyl groups, on the other hand, would enhance the thermal stability of the compound. Theoretical modeling could be employed to estimate the dielectric constant and breakdown voltage of this material.

As a semiconductor, the performance of N,N'-bis(2,3-dichlorophenyl)propanediamide would be dictated by its charge carrier mobility and on/off ratio in a transistor configuration. While experimental data is not available, proof-of-concept studies on similar dichlorophenyl-containing molecules can offer some direction. For instance, the study of N-(dichlorophenyl)maleimides in copolymers points to their ability to impart thermal stability, a desirable trait for semiconductor components. researchgate.netuctm.edu The ability to deposit uniform, crystalline thin films is also crucial for device fabrication. Techniques like vacuum deposition or solution processing would need to be explored to assess the film-forming properties of N,N'-bis(2,3-dichlorophenyl)propanediamide. The electroplating of semiconductor materials is another low-cost and scalable deposition technique that has been successfully used for various electronic applications. mdpi.com

Role in Polymer Chemistry as a Monomer or Advanced Additive

The bifunctional nature of N,N'-bis(2,3-dichlorophenyl)propanediamide, with its two amide groups, presents opportunities for its use in polymer chemistry, either as a monomer for the synthesis of novel polymers or as an additive to modify the properties of existing ones.

Copolymerization Strategies with Diamide (B1670390) Functionality

The diamide functionality of N,N'-bis(2,3-dichlorophenyl)propanediamide allows it to act as a monomer in polycondensation reactions. For instance, it could be reacted with diacyl chlorides or dicarboxylic acids to form polyamides. The presence of the bulky and rigid dichlorophenyl groups in the polymer backbone would be expected to impart high thermal stability and specific solubility characteristics to the resulting polymer.

Copolymerization offers a versatile strategy to fine-tune the properties of polymers. N,N'-bis(2,3-dichlorophenyl)propanediamide could be copolymerized with other diamines or diacids to create a wide range of polyamides with tailored properties. Research on the copolymerization of N-(2,3-dichlorophenyl)maleimide with methyl methacrylate (B99206) has shown that the dichlorophenyl group influences the reactivity ratios of the monomers and the thermal properties of the resulting copolymer. researchgate.netuctm.edu Similar effects could be anticipated in the copolymerization of N,N'-bis(2,3-dichlorophenyl)propanediamide. The statistical, block, or alternating incorporation of this monomer into a polymer chain could be explored to control properties such as glass transition temperature, mechanical strength, and chemical resistance.

Impact on Polymer Morphology and Mechanical Properties